1-Acetyl-4-[(2-methoxyethyl)amino]piperidine

Physicochemical Profiling Ionization State Medicinal Chemistry Optimization

1-Acetyl-4-[(2-methoxyethyl)amino]piperidine (CAS 849021-41-6, C₁₀H₂₀N₂O₂, MW 200.28 g/mol) is a substituted piperidine derivative characterized by an N-acetyl group at position 1 and an N-(2-methoxyethyl)amino substituent at position 4. As a research chemical, it serves primarily as a versatile synthetic building block or intermediate, with typical commercial purity specifications of ≥95%.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 849021-41-6
Cat. No. B1334213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-[(2-methoxyethyl)amino]piperidine
CAS849021-41-6
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NCCOC
InChIInChI=1S/C10H20N2O2/c1-9(13)12-6-3-10(4-7-12)11-5-8-14-2/h10-11H,3-8H2,1-2H3
InChIKeyRMJGIXARLGOLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine (CAS 849021-41-6)


1-Acetyl-4-[(2-methoxyethyl)amino]piperidine (CAS 849021-41-6, C₁₀H₂₀N₂O₂, MW 200.28 g/mol) is a substituted piperidine derivative characterized by an N-acetyl group at position 1 and an N-(2-methoxyethyl)amino substituent at position 4 . As a research chemical, it serves primarily as a versatile synthetic building block or intermediate, with typical commercial purity specifications of ≥95% . Unlike simpler 4-amino-piperidine congeners, the 2-methoxyethyl side chain confers distinct physicochemical properties, including increased molecular weight and hydrogen-bonding capacity, which may alter solubility and receptor-binding profiles in medicinal chemistry applications.

Why 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine Cannot Be Replaced by Generic 4-Aminopiperidine Analogs


Direct substitution of 1-acetyl-4-[(2-methoxyethyl)amino]piperidine with unsubstituted or methyl-substituted 4-aminopiperidine analogs introduces substantial changes in key physicochemical properties that directly impact solubility, permeability, and target engagement in a research setting. The methoxyethyl moiety adds 58–58.1 g/mol relative to the unsubstituted amine, alters the hydrogen-bond acceptor count from 2 to 4, and shifts the predicted pKa of the secondary amine from a strongly basic range (pKa 9.4–9.7) to a weakly acidic or neutral range (predicted pKa -4.71) . These differences mean that a compound optimized with this specific side chain for a particular interaction or solubility profile cannot be reliably replaced by a generic analog without invalidating the underlying quantitative structure–activity relationship (QSAR) or formulation assumptions. The following section provides the quantitative basis for this differentiation.

Quantitative Differentiation Evidence: 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine vs. 4-Aminopiperidine Analogs


pKa Shift from Basic to Acidic Amine Nitrogen Alters Ionization State at Physiological pH

The predicted pKa of the secondary amine nitrogen in 1-acetyl-4-[(2-methoxyethyl)amino]piperidine is -4.71±0.10, indicating an essentially neutral nitrogen at physiological pH. In contrast, the unsubstituted analog 1-acetyl-4-aminopiperidine has a predicted pKa of 9.37±0.20, and the methyl-substituted analog 1-acetyl-4-(methylamino)piperidine has a predicted pKa of 9.70±0.20, both strongly basic at pH 7.4 . This dramatic shift in protonation state fundamentally alters the compound's solubility, membrane permeability, and potential interactions with acidic residues in biological targets.

Physicochemical Profiling Ionization State Medicinal Chemistry Optimization

Doubling of Hydrogen Bond Acceptor Count Modulates Solubility and Intermolecular Interactions

1-Acetyl-4-[(2-methoxyethyl)amino]piperidine possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), as calculated from its molecular structure (C₁₀H₂₀N₂O₂) . In contrast, 1-acetyl-4-aminopiperidine (C₇H₁₄N₂O) and 1-acetyl-4-(methylamino)piperidine (C₈H₁₆N₂O) each contain only 2 HBA and 1 HBD . The additional two oxygen atoms in the methoxyethyl side chain double the compound's capacity to engage in hydrogen bonding with water and biological macromolecules.

Hydrogen Bonding Solubility Prediction Drug Design

Increased Molecular Weight and Density Distinguish from Lower Homologs

The molecular weight of 1-acetyl-4-[(2-methoxyethyl)amino]piperidine is 200.28 g/mol, which is 58.1 g/mol greater than 1-acetyl-4-aminopiperidine (142.20 g/mol) and 44.1 g/mol greater than 1-acetyl-4-(methylamino)piperidine (156.23 g/mol) . Additionally, the reported density of the target compound is 1.256 g/mL, significantly higher than the 1.042 g/mL reported for 1-acetyl-4-aminopiperidine . These differences in bulk properties influence handling, formulation, and chromatographic behavior.

Molecular Weight Physicochemical Properties Library Design

Commercial Availability at ≥95% Purity with Defined Liquid Physical Form

1-Acetyl-4-[(2-methoxyethyl)amino]piperidine is commercially available from multiple vendors with a typical minimum purity specification of 95% and is described as a clear liquid . In contrast, 1-acetyl-4-aminopiperidine is typically offered as a solid or oil with purity specifications ranging from 96% to 98% depending on the supplier . The liquid physical form of the target compound may simplify handling and dispensing in automated liquid-handling systems commonly used in high-throughput screening.

Vendor Specification Purity Physical Form

Optimal Scientific and Industrial Application Scenarios for 1-Acetyl-4-[(2-methoxyethyl)amino]piperidine


Medicinal Chemistry Scaffold Diversification for Neutral CNS-Penetrant Leads

The extremely low predicted pKa (-4.71) of the secondary amine nitrogen means this compound is uncharged at physiological pH, a property that favors passive diffusion across the blood–brain barrier. Medicinal chemists seeking to diversify a piperidine scaffold while maintaining neutrality should prioritize this compound over basic analogs (pKa ~9.5) when CNS exposure is a key optimization parameter .

Physicochemical Property Fine-Tuning in Lead Optimization

The addition of the 2-methoxyethyl side chain increases molecular weight by 58.1 g/mol and doubles the hydrogen bond acceptor count (from 2 to 4) relative to the unsubstituted parent amine. These quantitative differences make this compound a deliberate choice in SAR campaigns aimed at modulating aqueous solubility, target-binding kinetics, or metabolic stability without altering the core piperidine pharmacophore .

High-Throughput Screening Library Expansion

Available as a clear liquid with ≥95% purity, this compound is well-suited for direct dilution and dispensing in automated liquid-handling systems used for HTS library preparation. Its distinct physicochemical profile (MW 200.28, 4 HBA, neutral at pH 7.4) adds valuable diversity to screening decks, filling a property space that is underrepresented by simpler, more basic 4-aminopiperidine analogs .

Synthetic Intermediate for Heterocyclic and Peptidomimetic Chemistry

The N-acetyl protecting group and the pendant 2-methoxyethylamino handle make this compound a versatile intermediate for further derivatization. Researchers requiring a pre-functionalized piperidine building block with a specific N-substitution pattern should select this CAS 849021-41-6 compound to avoid the additional synthetic steps required to install the 2-methoxyethyl group on a simpler precursor .

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